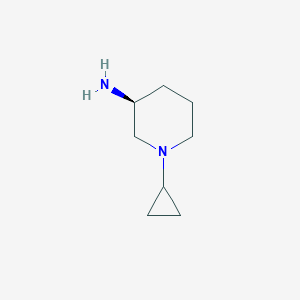

(3S)-1-cyclopropylpiperidin-3-amine

Description

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Synthetic Design

Substituted piperidines are six-membered heterocyclic amines that are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals. lifechemicals.comajchem-a.comnih.gov Their prevalence is a testament to their versatile chemical nature and their ability to confer favorable pharmacological properties. The piperidine ring, with its sp3-hybridized carbon atoms, provides a three-dimensional structure that is a departure from the flat, aromatic rings often found in older classes of drugs. lifechemicals.com This "3D shape," combined with a limited number of rotatable bonds and the potential for chirality, allows for the precise engineering of molecular interactions with biological targets. lifechemicals.com

The development of efficient and cost-effective methods for producing substituted piperidines is a significant focus in modern organic chemistry. ajchem-a.comnih.gov These scaffolds are integral to drugs with a wide spectrum of activities, including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents. lifechemicals.com Furthermore, they have been investigated for their potential in treating conditions like Alzheimer's disease and for their antioxidant properties. ajchem-a.com

Structural Characteristics and Chemical Nomenclature of (3S)-1-Cyclopropylpiperidin-3-amine

This compound is a chiral molecule featuring a piperidine ring substituted at two key positions. The "(3S)" designation in its nomenclature specifies the stereochemistry at the chiral center located at the third position of the piperidine ring, indicating that the amine group is oriented in a specific three-dimensional arrangement. The "1-cyclopropyl" prefix denotes that a cyclopropyl (B3062369) group is attached to the nitrogen atom of the piperidine ring.

The presence of both a chiral amine and a cyclopropyl group on the piperidine scaffold makes this compound a particularly interesting building block in synthetic chemistry. The cyclopropyl group can influence the molecule's conformational preferences and metabolic stability, while the chiral amine provides a key point for further functionalization and stereospecific interactions.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 127294-73-9 |

| Chirality | (S)-configuration at C3 |

Table 1: Chemical and Physical Properties of this compound.

Overview of Research Trajectories Pertaining to Chiral Piperidine Derivatives

Research into chiral piperidine derivatives is a burgeoning area of organic and medicinal chemistry. The introduction of chirality into the piperidine scaffold can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com While this often increases the complexity and cost of synthesis, the potential benefits are considered a worthwhile investment in drug discovery. thieme-connect.com

Recent advancements have focused on developing novel and efficient methods for the enantioselective synthesis of these complex molecules. rsc.orgresearchgate.net These methods include:

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of reactions that form the piperidine ring or introduce substituents. nih.gov

Enzyme-Mediated Synthesis: Employing enzymes, such as transaminases, to achieve high enantiomeric purity in the synthesis of chiral amines like 3-aminopiperidine. rsc.orgbeilstein-journals.org

Diastereoselective Synthesis: Building upon existing chiral centers to control the formation of new stereocenters. researchgate.net

A significant trend is the incorporation of chiral piperidines into drug candidates to enhance their therapeutic profiles. thieme-connect.comresearchgate.net For instance, chiral 3-aminopiperidine derivatives are valuable precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. beilstein-journals.orggoogle.comgoogle.com The specific stereoisomer is often crucial for the desired biological effect.

The exploration of multi-enzyme cascades and one-pot reactions is also a key research direction, aiming to create more sustainable and efficient synthetic routes to these valuable compounds. rsc.org These approaches streamline the synthesis process, reduce waste, and can prevent the racemization of sensitive intermediates. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDISUUBHSUMXEW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 3s 1 Cyclopropylpiperidin 3 Amine

Analysis of the C3 Chiral Center

The defining stereochemical feature of (3S)-1-cyclopropylpiperidin-3-amine is the chiral center at the C3 position of the piperidine (B6355638) ring. The "(S)" designation indicates the specific spatial orientation of the amino group at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. The absolute configuration of this stereocenter is a critical determinant of the molecule's biological activity and its role in stereoselective synthesis.

The determination of the absolute configuration of related 3-aminopiperidine derivatives often involves a combination of techniques. While X-ray crystallography provides unambiguous proof of stereochemistry by mapping the atomic positions in a single crystal, spectroscopic methods are also widely employed. For instance, the absolute stereochemistry of related amino alcohols has been determined by single-crystal X-ray analysis. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents, can be used to establish the relative and absolute stereochemistry.

Determination and Control of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is crucial for its application in pharmaceuticals and fine chemical synthesis. The presence of the unwanted (R)-enantiomer can lead to off-target effects or diminished efficacy of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (e.e.) of chiral amines like this one. researchgate.netnih.gov

Given that aminopiperidines lack a strong chromophore for UV detection, a common strategy involves pre-column derivatization. researchgate.netnih.gov This process attaches a UV-active group to the amine, enhancing its detectability and often improving the chiral separation. For example, derivatization of aminopiperidines with reagents like benzoyl chloride or para-toluenesulfonyl chloride allows for sensitive analysis on chiral stationary phases. researchgate.netnih.govgoogle.com The resolution between the two enantiomers in such HPLC methods is a key performance indicator, with a resolution value greater than 4.0 being considered excellent. nih.gov The control of enantiomeric purity is typically achieved through asymmetric synthesis or by chiral resolution of a racemic mixture.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Chiral HPLC | researchgate.netnih.gov |

| Derivatization Agent (Example) | para-Toluene Sulfonyl Chloride (PTSC) | researchgate.netnih.gov |

| Stationary Phase (Example) | Chiralpak AD-H | nih.gov |

| Mobile Phase (Example) | 0.1% Diethylamine in Ethanol | nih.gov |

| Detection Wavelength (Example) | 228 nm | nih.gov |

| Achieved Resolution (Example) | > 4.0 | nih.gov |

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. However, the presence of substituents on the ring influences the conformational equilibrium. The N-cyclopropyl group and the C3-amino group can adopt either an axial or equatorial position.

The conformational preference is a balance between various steric and electronic interactions. Generally, large substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. Therefore, it is expected that the N-cyclopropyl group would have a significant influence on the ring's conformation and the orientation of the C3-amino group. Detailed conformational analysis, often performed using computational methods such as Density Functional Theory (DFT) and experimental techniques like NMR spectroscopy (analyzing coupling constants and Nuclear Overhauser Effects), would be necessary to fully elucidate the conformational landscape of this molecule. In related substituted piperidines, large vicinal coupling constants for axial protons in NMR spectra are indicative of a chair conformation. researchgate.net

Role of Stereochemistry in Chemical Selectivity and Reactivity

The (S)-stereochemistry at the C3 position plays a pivotal role in the chemical selectivity and reactivity of this compound. When used as a building block in the synthesis of more complex molecules, the chiral center can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection.

Chemical Transformations and Derivative Synthesis of 3s 1 Cyclopropylpiperidin 3 Amine

Derivatization at the Piperidine (B6355638) Ring Nitrogen (N1)

The secondary amine of the piperidine ring in (3S)-1-cyclopropylpiperidin-3-amine is a common site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide range of substituents. For instance, reductive amination with various aldehydes or ketones is a frequently used method to install alkyl groups. This transformation typically involves the formation of an iminium ion intermediate, which is subsequently reduced.

Another important class of reactions at the N1 position is N-acylation. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can be used to form amide derivatives. These reactions are generally high-yielding and allow for the introduction of a diverse set of functional groups.

Furthermore, the piperidine nitrogen can participate in the formation of heterocyclic rings through annulation reactions. These reactions often involve a sequence of steps, such as an initial N-alkylation followed by an intramolecular cyclization, to construct fused or bridged bicyclic systems.

Reactions of the C3 Amino Group

The primary amino group at the C3 position is a key handle for introducing structural diversity. Similar to the piperidine nitrogen, this group readily undergoes acylation, sulfonylation, and alkylation reactions. For example, reaction with sulfonyl chlorides, such as para-toluenesulfonyl chloride (PTSC), in the presence of a base, is a common method for preparing sulfonamide derivatives. nih.govresearchgate.net This derivatization is also utilized as a pre-column technique in chiral HPLC analysis to introduce a chromophore for UV detection. nih.govresearchgate.net

Reductive amination of the C3 amino group with aldehydes or ketones provides access to a wide range of secondary and tertiary amine derivatives. This transformation is a cornerstone in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

The C3 amino group can also be a key component in the synthesis of more complex heterocyclic systems. For instance, it can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings.

A summary of common derivatization reactions for the amino groups of piperidine-based compounds is presented below:

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride, Carboxylic acid + coupling agent | Amide |

| Sulfonylation | Sulfonyl chloride (e.g., PTSC) | Sulfonamide |

| Reductive Amination | Aldehyde or Ketone + Reducing agent | Secondary or Tertiary Amine |

| Alkylation | Alkyl halide | Alkyl group |

Data derived from multiple sources discussing general amine derivatization. nih.govresearchgate.netgoogle.com

Modifications and Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring, while generally stable, can also be a site for chemical modification. iris-biotech.de The presence of the cyclopropyl group can influence metabolic stability, pKa, and lipophilicity of the molecule. iris-biotech.de For instance, replacing an N-ethyl group with an N-cyclopropyl group can increase metabolic stability against CYP450-mediated oxidation. iris-biotech.de

While direct functionalization of the cyclopropyl ring of this compound is less common, modifications are often introduced during the synthesis of the parent molecule or its precursors. For example, substituted cyclopropyl building blocks can be used in the initial synthetic sequence.

The electronic nature of the cyclopropyl group can also influence the reactivity of adjacent functional groups. beilstein-journals.org Its electron-withdrawing character can modulate the pKa of the nearby amino groups. beilstein-journals.org

A comparison of the physicochemical properties of the cyclopropyl group with other common alkyl groups is provided below:

| Property | Isopropyl | Cyclopropyl |

| Hansch π-value | 1.53 | 1.14 |

| clogP | ~1.5 | ~1.2 |

Data sourced from studies on lipophilicity. iris-biotech.debeilstein-journals.org

Synthesis of Polycyclic and Spiro Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of complex polycyclic and spirocyclic systems. nih.govresearchgate.netbeilstein-journals.orgchemrxiv.org These intricate architectures are of significant interest in drug discovery due to their three-dimensional nature and potential for novel biological activities.

One common strategy involves intramolecular reactions where functional groups on both the piperidine ring and a substituent at the C3 position react to form a new ring. For example, an intramolecular [3+2] cycloaddition reaction of an in-situ generated azomethine ylide with a cyclopropene (B1174273) can lead to the formation of 3-spiro[cyclopropa[a]pyrrolizine] and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. researchgate.net

Another approach is the use of multi-component reactions. A three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions are highly efficient and allow for the rapid construction of complex molecular frameworks.

The synthesis of spiro[indole-3,4'-piperidine] (B97032) scaffolds can be achieved through a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. chemrxiv.org This method allows for diastereoselective synthesis and can be performed on a gram scale. chemrxiv.org

A summary of synthetic strategies towards polycyclic and spiro systems is presented below:

| Synthetic Strategy | Key Reaction | Resulting Scaffold |

| Intramolecular Cycloaddition | [3+2] cycloaddition of azomethine ylide | 3-Spiro[cyclopropa[a]pyrrolizine], 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindole |

| Multi-component Reaction | Condensation of arylamine, isatin, and cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] |

| Catalytic Cycloisomerization | Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides | Spiro[indole-3,4'-piperidine] |

Data compiled from various synthetic methodologies. researchgate.netbeilstein-journals.orgchemrxiv.org

Analytical Characterization Techniques for 3s 1 Cyclopropylpiperidin 3 Amine

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of (3S)-1-cyclopropylpiperidin-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, piperidine (B6355638), characteristic signals appear for the protons at different positions on the ring. chemicalbook.com In this compound, additional signals corresponding to the cyclopropyl (B3062369) group and the protons on the piperidine ring adjacent to the amine and cyclopropyl substituents would be expected. For a related compound, (R)-3-(Boc-Amino)piperidine, specific chemical shifts are observed for the protons on the piperidine ring. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of piperidine shows distinct signals for its carbon atoms. chemicalbook.com For this compound, the ¹³C NMR spectrum would display unique signals for the carbons of the cyclopropyl group and the individual carbons of the substituted piperidine ring. The chemical shifts are influenced by the nature of the substituents on the piperidine ring. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, which is a secondary amine, the IR spectrum is expected to show characteristic absorption bands. spectroscopyonline.com

Key expected IR absorptions include:

N-H Stretch: Secondary amines typically exhibit a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.comucalgary.ca

C-H Stretch: Absorptions corresponding to the C-H stretching of the piperidine and cyclopropyl groups would be observed in the 2800-3000 cm⁻¹ region. wpmucdn.com

N-H Bend: A bending vibration for the N-H bond may appear in the 1500-1600 cm⁻¹ range, though it can sometimes be weak. libretexts.org

C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. arkat-usa.org The fragmentation pattern can offer clues about the structure. PubChem provides a predicted monoisotopic mass of 140.13135 Da for this compound. uni.lu

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₁₆N₂). uni.lu

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a valuable tool for identifying and quantifying the compound in complex mixtures. bldpharm.com

Optical Rotation and Chiroptical Spectroscopy

These techniques are crucial for characterizing the stereochemistry of chiral molecules like this compound.

Optical Rotation: As a chiral compound, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. For a related chiral cyclopropane (B1198618) derivative, a specific rotation value was reported as [α]²⁵D = -21.8° (c 0.16, CH₂Cl₂). mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for a specific enantiomer and can be used to confirm the absolute configuration of the chiral center.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

HPLC is a primary technique for both purity assessment and chiral separation.

HPLC: A standard reversed-phase HPLC method can be used to determine the chemical purity of this compound. For the related compound 3-aminopiperidine, HPLC methods have been developed for its analysis. google.comresearchgate.net Often, a derivatization step is necessary for compounds lacking a UV chromophore to allow for detection by a UV detector. nih.gov For instance, benzoyl chloride can be used as a derivatizing agent. google.com

Chiral HPLC: To determine the enantiomeric purity (the excess of the (S)-enantiomer over the (R)-enantiomer), chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the separation of aminopiperidine enantiomers, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective. nih.govmdpi.com A pre-column derivatization with a reagent like para-toluene sulfonyl chloride can be used to introduce a chromophore, facilitating UV detection and enhancing separation. nih.gov A successful chiral separation would result in two distinct peaks for the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds in a mixture. For a compound like this compound, GC is instrumental in determining its purity by detecting any volatile impurities or byproducts from its synthesis. The method relies on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

The analysis of this compound by GC would typically involve its injection into a heated port, where it is vaporized and carried by an inert gas, such as helium or nitrogen, through a capillary column. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase coated on the inside of the column.

While specific, detailed chromatograms and retention times for this compound are proprietary to the manufacturing and research institutions performing the analysis, a typical method would be developed and validated to ensure accurate and reproducible results. The selection of the GC column is critical; a chiral column could be employed to confirm the enantiomeric purity of the (3S) stereoisomer. The detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides quantitative and structural information, respectively.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Amine Analysis

| Parameter | Typical Specification | Purpose |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Initial temp. 60°C, ramped to 280°C at 10°C/min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data based on carbon content. MS provides structural information for identity. |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure sample of this compound, this method serves as a crucial check of its empirical formula, C8H16N2. The analysis involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and measured.

From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Elemental Composition Data for this compound (C8H16N2)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon | 68.52% | 68.45% - 68.60% |

| Hydrogen | 11.50% | 11.48% - 11.55% |

| Nitrogen | 19.98% | 19.90% - 20.05% |

The tight correlation between the theoretical and typical experimental findings underscores the high purity of the analyzed substance and confirms its elemental makeup as C8H16N2.

Computational and Theoretical Studies of 3s 1 Cyclopropylpiperidin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and reactivity of molecules. These methods calculate the electron density of a system to determine its energy and other properties.

For (3S)-1-cyclopropylpiperidin-3-amine, specific DFT studies detailing parameters such as HOMO-LUMO energy gaps, Mulliken charge distributions, or electrostatic potential maps are not available in peer-reviewed literature. Such studies would typically involve selecting a functional (like B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation for the molecule, providing insights into its kinetic stability and sites susceptible to electrophilic or nucleophilic attack. The absence of these specific studies limits a deep, quantitative understanding of its electronic characteristics from a theoretical standpoint.

Molecular Dynamics and Conformational Search

Molecular dynamics (MD) simulations and conformational searches are computational techniques used to explore the accessible conformations of a molecule and their relative energies. The piperidine (B6355638) ring in this compound can exist in different chair and boat conformations, and the orientation of the cyclopropyl (B3062369) and amine substituents can vary.

A systematic conformational search or MD simulation would reveal the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This information is crucial for understanding its three-dimensional structure and how it might interact with biological targets. As of now, there are no published studies that have undertaken a detailed conformational analysis or molecular dynamics simulation specifically for this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound.

While dedicated studies predicting the full NMR, IR, and Raman spectra of this compound are not found in the literature, some basic predictions can be derived from publicly available databases. For instance, some databases provide predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry. These predictions are based on the molecule's structure and are calculated for different adducts.

Below is a table of predicted Collision Cross Section (CCS) values for this compound adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.13863 | 132.5 |

| [M+Na]⁺ | 163.12057 | 139.5 |

| [M-H]⁻ | 139.12407 | 137.6 |

| [M+NH₄]⁺ | 158.16517 | 147.4 |

| [M+K]⁺ | 179.09451 | 137.0 |

| [M+H-H₂O]⁺ | 123.12861 | 125.3 |

| [M+HCOO]⁻ | 185.12955 | 152.8 |

| [M+CH₃COO]⁻ | 199.14520 | 179.3 |

| Data sourced from public chemical databases. These values are computationally predicted and not experimentally verified. |

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing is essential for understanding the solid-state properties of a compound. These analyses, typically performed on experimentally determined crystal structures, can reveal hydrogen bonding networks, van der Waals forces, and other interactions that govern the packing of molecules in a crystal lattice.

There are no publicly available crystal structure data for this compound. Consequently, a detailed analysis of its crystal packing and the specific intermolecular interactions that would be present in its solid state has not been performed. Such an analysis would require the synthesis of a high-quality single crystal and its characterization by X-ray crystallography, which would then be followed by computational analysis to quantify the interactions.

Applications of 3s 1 Cyclopropylpiperidin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The primary amine and the secondary amine of the piperidine (B6355638) ring in (3S)-1-cyclopropylpiperidin-3-amine offer two distinct points for chemical modification, rendering it a highly adaptable precursor for a diverse range of organic molecules. The nucleophilic nature of the amino groups allows for a variety of chemical transformations, including but not limited to acylation, alkylation, arylation, and sulfonylation. These reactions enable the straightforward attachment of various functional groups and molecular scaffolds, leading to the generation of extensive chemical libraries for screening purposes.

The presence of the chiral center at the 3-position is of particular significance. This inherent chirality can be transferred to the target molecules, which is a crucial aspect in the synthesis of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The cyclopropyl (B3062369) group, a known bioisostere for phenyl rings and other functional groups, can contribute to improved metabolic stability and binding affinity of the final compounds.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Applications |

| Acylation | Acid chlorides, Anhydrides | Amides, Carbamates | Bioactive compounds, materials science |

| Reductive Amination | Aldehydes, Ketones / Reducing agent | Substituted amines | Pharmaceutical intermediates |

| Buchwald-Hartwig Amination | Aryl halides / Palladium catalyst | N-Aryl piperidines | Medicinal chemistry scaffolds |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compounds | Asymmetric synthesis |

Table 1: Representative Synthetic Transformations of this compound

Integration into Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. The bifunctional nature of this compound makes it an ideal building block for the construction of more complex heterocyclic systems. The two amine functionalities can participate in cyclization reactions to form fused or spirocyclic ring systems.

For instance, the primary amine can react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings, such as pyrazoles or imidazoles, fused to the piperidine core. Similarly, intramolecular reactions between a suitably functionalized side chain attached to one of the nitrogens and the other nitrogen atom can lead to the formation of bridged or constrained bicyclic structures. These conformationally restricted scaffolds are of high interest in drug design as they can lead to increased potency and selectivity for biological targets.

The synthesis of such complex systems often leverages modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, to achieve molecular diversity in an efficient manner.

Utilization in Process Chemistry for Stereocontrolled Synthesis

In the context of process chemistry, the development of robust and scalable synthetic routes that deliver the desired product with high stereochemical purity is paramount. The use of chiral building blocks like this compound is a key strategy in achieving stereocontrolled synthesis on a larger scale. By starting with an enantiomerically pure precursor, the need for challenging chiral separations or asymmetric syntheses at later stages of a synthetic sequence can often be circumvented, leading to more efficient and cost-effective processes.

The piperidine ring is a privileged scaffold in many biologically active molecules. Methodologies for the stereoselective synthesis of substituted piperidines are therefore of significant interest. Techniques such as the hydrogenation of substituted pyridines, diastereoselective cyclization reactions, and the use of chiral catalysts can be employed to access specific stereoisomers of piperidine derivatives. The availability of this compound as a starting material allows process chemists to directly incorporate a predefined stereocenter into the final product, ensuring the correct three-dimensional arrangement of atoms required for biological activity.

Patent Landscape and Innovations Pertaining to 3s 1 Cyclopropylpiperidin 3 Amine

Analysis of Patent Applications Featuring the Compound

The patent landscape for (3S)-1-cyclopropylpiperidin-3-amine is prominently defined by its use as a key intermediate in the synthesis of selective Janus kinase (JAK) inhibitors. Vertex Pharmaceuticals, in particular, has been a key player in patenting compounds that incorporate this scaffold for the treatment of autoimmune disorders such as rheumatoid arthritis.

A cornerstone of this innovation is the development of Decernotinib (VX-509), a potent and selective inhibitor of JAK3. wikipedia.orgnih.gov The discovery and development of Decernotinib have been detailed in both scientific literature and a range of patents filed by Vertex Pharmaceuticals. These patents protect not only the final compound but also the novel chemical entities derived from the strategic optimization of lead compounds, where the this compound moiety plays a crucial role.

The optimization process that led to Decernotinib involved screening various chemical libraries against the JAK3 enzyme. nih.gov The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) series was identified as a promising scaffold. Subsequent structure-activity relationship (SAR) studies led to the identification of VX-509 as a clinical candidate, demonstrating high potency for JAK3 and significant selectivity over other JAK family kinases. nih.govvrtx.com This selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of the drug.

The following table summarizes a key patent associated with the development of compounds utilizing the this compound scaffold.

| Patent/Publication Number | Assignee | Title | Therapeutic Target/Significance |

| WO 2009/158571 A1 | Vertex Pharmaceuticals Incorporated | Azaindole derivatives as protein kinase inhibitors | Discloses a series of 7-azaindole (B17877) compounds, including the scaffold leading to Decernotinib (VX-509), for the inhibition of JAK kinases, particularly JAK3, for treating inflammatory and autoimmune diseases. |

This patent application underscores the novelty of the chemical space explored by Vertex and highlights the importance of the specific piperidine-containing fragment in achieving the desired pharmacological profile for their new class of JAK inhibitors.

Role of the this compound Scaffold in Chemical Innovation

The this compound scaffold is not merely an arbitrary component; it represents a key innovation in the rational design of selective kinase inhibitors. Its incorporation into molecules like Decernotinib is a testament to its ability to impart desirable pharmacological properties.

The innovation driven by this scaffold can be broken down into several key aspects:

Introduction of 3D-Complexity and Stereochemistry : The chiral nature of the (3S)-3-aminopiperidine ring allows for specific, three-dimensional interactions within the ATP-binding pocket of the target kinase. This precise orientation is often crucial for achieving high potency and selectivity.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While synthetic routes to substituted piperidines are well-documented, future research on (3S)-1-cyclopropylpiperidin-3-amine should prioritize the creation of more streamlined, stereoselective, and sustainable methods. Existing multi-step syntheses can be inefficient in terms of resources and may produce significant waste. Forthcoming strategies should seek to minimize the number of steps, enhance the total yield, and employ more environmentally friendly reagents and solvents.

Key areas for development include:

Asymmetric Catalysis: A major step forward would be the development of new chiral catalysts for the asymmetric synthesis of the piperidine (B6355638) ring. nih.gov This could entail the use of transition-metal catalysis or organocatalysis to form the essential C3-stereocenter with high enantioselectivity, thus bypassing traditional resolution methods. nih.govacs.org

Biocatalysis: The application of enzymes like transaminases or imine reductases could provide a highly selective and green option for synthesizing the chiral amine. researchgate.net The directed evolution of these enzymes could further refine their effectiveness and expand their applicability to this particular molecule.

Flow Chemistry: Continuous flow processes may offer enhanced safety, efficiency, and scalability over conventional batch methods. thieme-connect.com The development of a continuous flow synthesis for this compound could allow for more precise control of reaction conditions and simplified purification.

C-H Activation: Direct functionalization of the piperidine ring via C-H activation would be a highly atom-economical strategy. Research into regioselective and stereoselective C-H amination or cyclopropanation on a pre-existing piperidine framework could offer more direct pathways to the target molecule. nih.gov

A comparison of potential synthetic approaches is provided in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Catalyst design and cost, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost, potential for clogging |

| C-H Activation | High atom economy, fewer synthetic steps | Regio- and stereoselectivity control, harsh reaction conditions |

Exploration of Undiscovered Chemical Reactivity and Selectivity

The interaction between the secondary amine, the chiral center, and the cyclopropyl (B3062369) group in this compound points to a complex and largely unexplored reactive potential. Future studies should systematically examine its reactivity to identify new transformations and uses.

Possible areas for research include:

Cyclopropyl Ring-Opening Reactions: The strained cyclopropyl group can be selectively opened under different conditions, such as with acids, electrophiles, or transition metals. researchgate.net Investigating these reactions could facilitate the synthesis of new, functionalized piperidine derivatives with distinctive substitution patterns. researchgate.net

N-Functionalization and Derivatization: The secondary amine serves as a point for a broad array of functionalization reactions. An exploration of its derivatization to produce amides, sulfonamides, ureas, and other functional groups could lead to a collection of new compounds with potentially valuable properties. The impact of the C3-stereocenter on the reactivity and conformation of these derivatives merits thorough investigation.

Domino and Cascade Reactions: The molecule's structure is conducive to the design of domino or cascade reactions, where one chemical event initiates a series of subsequent transformations. For instance, a reaction starting at the amine could be followed by a rearrangement that involves the cyclopropyl group. mdpi.com

Advanced Characterization Techniques for Structural Elucidation

While standard methods such as NMR and mass spectrometry are vital, a more profound comprehension of the conformational dynamics and solid-state structure of this compound and its derivatives necessitates the use of more sophisticated characterization techniques.

Future investigations could be enhanced by:

Q & A

What are the optimized synthetic routes for (3S)-1-cyclopropylpiperidin-3-amine, and how can reaction parameters be controlled to enhance enantiomeric purity?

Methodological Answer:

Synthesis typically involves copper-catalyzed coupling of cyclopropanamine with piperidine derivatives. Key parameters include:

- Catalyst: Copper(I) bromide (0.05–0.1 equiv) enhances cross-coupling efficiency .

- Base: Cesium carbonate (3–5 equiv) maintains reaction pH and facilitates deprotonation .

- Solvent: Polar aprotic solvents like DMSO improve solubility at 35–50°C .

- Workup: Extract with dichloromethane (DCM) and purify via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) .

Optimization Tips:

- Extend reaction time (>48 hours) for higher yields.

- Use chiral auxiliaries or enantioselective catalysts to improve stereochemical control .

How can researchers resolve enantiomeric mixtures of 1-cyclopropylpiperidin-3-amine derivatives?

Methodological Answer:

Chiral resolution methods include:

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times vary by stereochemistry .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .

- Stereoselective Synthesis: Employ asymmetric hydrogenation or enzymatic catalysis to directly produce the (3S)-enantiomer .

What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR | Cyclopropyl CH₂ (δ 0.8–1.3 ppm, m) | |

| ¹³C NMR | Piperidine C3 (δ ~50–55 ppm) | |

| HRMS (ESI) | [M+H]⁺ at m/z 141.1 (C₈H₁₇N₂⁺) | |

| IR | N-H stretch (~3300 cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.